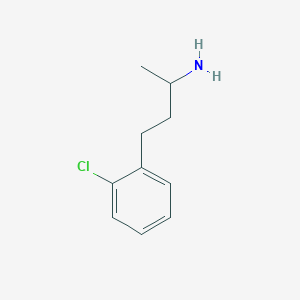

3-(2-Chloro-phenyl)-1-methyl-propylamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds usually involves reactions like nucleophilic substitution or addition, where the amine group (-NH2) is introduced into the molecule . The exact method would depend on the starting materials and the specific conditions required.

Chemical Reactions Analysis

The chemical reactions involving “3-(2-Chloro-phenyl)-1-methyl-propylamine” could be numerous, depending on the reaction conditions and the other reactants involved. It could potentially undergo reactions typical for amines and aromatic compounds .

Aplicaciones Científicas De Investigación

Analytical Characterization and Synthesis

3-(2-Chloro-phenyl)-1-methyl-propylamine and related compounds have been studied for their synthesis and analytical characterization. These substances, including arylcyclohexylamines, are of interest in forensic science due to their emerging use as psychoactive substances. Analytical techniques such as gas chromatography, high-performance liquid chromatography, mass spectrometry, and spectroscopy methods have been employed to characterize these compounds (Wallach et al., 2016).

Spectrofluorimetric Determination in Pharmaceuticals

Research has been conducted on the spectrofluorimetric determination of similar compounds in pharmaceutical formulations. These studies help in understanding the interactions of such compounds with other substances, which is essential for ensuring the safety and efficacy of pharmaceutical products (Rodrigues, 2012).

Dopaminergic Activity

Compounds structurally related to this compound have been synthesized and evaluated for their dopaminergic activity. This research is crucial in understanding how these compounds interact with dopamine receptors, which has implications for developing new treatments for neurological disorders (Pfeiffer et al., 1982).

Antibacterial and Modulatory Activity

In silico evaluations and in vitro assays have been conducted to explore the antibacterial and modulatory activities of compounds similar to this compound. These studies contribute to the development of new antibacterial agents and can provide insights into overcoming bacterial resistance (Figueredo et al., 2020).

Crystal Structure Analysis

Research into the crystal structures of related compounds has been conducted to better understand their molecular configurations. This information is valuable for the development of new drugs and materials with specific properties (Childs et al., 1989).

Comparative Pharmacology

Studies have compared the pharmacological properties of cyclohexylalkylamines, closely related to this compound, to understand their effects on biological systems. Such research is essential for drug development and understanding the physiological impacts of these compounds (Marsh, 1948).

Chiral Synthesis in Antidepressant Drugs

This compound has been used as a chiral intermediate in synthesizing antidepressant drugs. The use of microbial reductases for the asymmetric synthesis of this compound highlights its importance in pharmaceutical manufacturing (Choi et al., 2010).

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as benzazepines, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s known that the compound can be used in the synthesis of benzazepines , which are known to interact with various biological targets and induce a range of effects .

Biochemical Pathways

Benzazepines, which can be synthesized from this compound, are known to interact with various biochemical pathways .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-(2-Chlorophenyl)butan-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with amine dehydrogenases (AmDHs), which are enzymes that catalyze the reductive amination of ketones and aldehydes to produce amines . The interaction between 4-(2-Chlorophenyl)butan-2-amine and AmDHs involves the formation of a Schiff base intermediate, which is then reduced to form the final amine product. This interaction is crucial for the synthesis of chiral amines, which are important in the pharmaceutical industry.

Cellular Effects

4-(2-Chlorophenyl)butan-2-amine has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to activate β3-adrenoceptors, which are involved in the regulation of lipolysis in fat cells . The activation of these receptors by 4-(2-Chlorophenyl)butan-2-amine leads to an increase in the breakdown of triglycerides into free fatty acids and glycerol, thereby influencing cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of 4-(2-Chlorophenyl)butan-2-amine involves its binding interactions with specific biomolecules. This compound has been shown to bind to β3-adrenoceptors, leading to the activation of downstream signaling pathways that regulate lipolysis . Additionally, 4-(2-Chlorophenyl)butan-2-amine can interact with amine dehydrogenases, forming a Schiff base intermediate that is subsequently reduced to produce the final amine product . These interactions highlight the compound’s role in enzyme activation and regulation of metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Chlorophenyl)butan-2-amine have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 4-(2-Chlorophenyl)butan-2-amine remains stable under certain conditions, allowing for sustained interactions with target biomolecules . Prolonged exposure to this compound may lead to degradation, which can affect its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of 4-(2-Chlorophenyl)butan-2-amine vary with different dosages in animal models. At lower doses, this compound has been shown to activate β3-adrenoceptors and promote lipolysis without causing significant adverse effects . At higher doses, 4-(2-Chlorophenyl)butan-2-amine may exhibit toxic effects, including disruptions in cellular metabolism and potential damage to tissues . These findings highlight the importance of dosage optimization to achieve desired biochemical effects while minimizing toxicity.

Metabolic Pathways

4-(2-Chlorophenyl)butan-2-amine is involved in various metabolic pathways, including those mediated by amine dehydrogenases . These enzymes catalyze the reductive amination of ketones and aldehydes, leading to the formation of chiral amines. The interaction of 4-(2-Chlorophenyl)butan-2-amine with these enzymes influences metabolic flux and the levels of specific metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-(2-Chlorophenyl)butan-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . The localization and accumulation of 4-(2-Chlorophenyl)butan-2-amine within cells can influence its biochemical effects and overall efficacy.

Subcellular Localization

The subcellular localization of 4-(2-Chlorophenyl)butan-2-amine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The localization of 4-(2-Chlorophenyl)butan-2-amine within subcellular structures can impact its activity and function, highlighting the importance of understanding its distribution within cells.

Propiedades

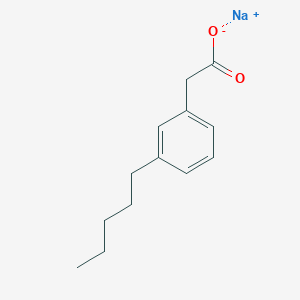

IUPAC Name |

4-(2-chlorophenyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYONMJJWKTSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.